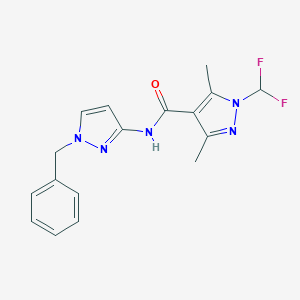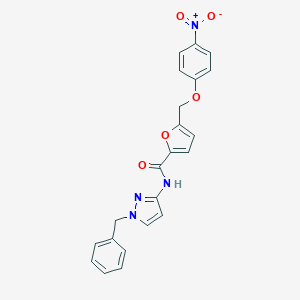![molecular formula C17H18N6O3 B279863 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide, also known as DPA-714, is a compound that has gained attention in scientific research due to its potential applications in imaging and therapy. It belongs to the family of pyrazolylacetamides and has been shown to bind to the translocator protein (TSPO) in the brain, which is involved in various physiological and pathological processes.
作用機序
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide binds to TSPO, which is located on the outer mitochondrial membrane and is involved in cholesterol transport, steroid synthesis, and apoptosis. TSPO expression is upregulated in response to various stimuli, including inflammation and oxidative stress. This compound binding to TSPO has been shown to modulate these processes and has potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, which are related to its binding to TSPO. It has been shown to modulate the immune response, reduce oxidative stress, and promote neuroprotection. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its stability, and its ability to cross the blood-brain barrier. However, its use in lab experiments is limited by its cost, the need for specialized equipment for PET imaging, and the lack of standardized protocols for its use.
将来の方向性
There are several future directions for the research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide. One direction is the development of new radiotracers based on this compound for PET imaging of TSPO. Another direction is the investigation of the therapeutic potential of this compound in various pathological conditions, including neurodegenerative diseases and cancer. Additionally, the mechanisms of action of this compound and its effects on TSPO signaling pathways need to be further elucidated.
合成法
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide involves several steps, starting from the reaction of 4-chlorobenzylamine with 1H-pyrazole to form 4-(1H-pyrazol-1-ylmethyl)benzylamine. This intermediate is then reacted with 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid to form the final product, this compound. The synthesis process has been optimized to yield high purity and yield.
科学的研究の応用
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in imaging and therapy. It has been shown to have high affinity and selectivity for TSPO, which is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. Therefore, this compound has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in preclinical and clinical studies. It has also been investigated as a potential therapeutic agent for the treatment of neurological disorders and cancer.
特性
分子式 |
C17H18N6O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-12-17(23(25)26)13(2)22(20-12)11-16(24)19-15-6-4-14(5-7-15)10-21-9-3-8-18-21/h3-9H,10-11H2,1-2H3,(H,19,24) |
InChIキー |
XQLZPFKIFQAJPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CN3C=CC=N3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

